N'-(2-fluorobenzoyl)-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUORO-BENZOIC ACID N’-(4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBONYL)-HYDRAZIDE is a complex organic compound that combines a fluorinated benzoic acid derivative with a quinoline-based hydrazide. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-BENZOIC ACID N’-(4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBONYL)-HYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Synthesis of 2-fluoro-benzoic acid: This can be achieved through the fluorination of benzoic acid using reagents like fluorine gas or other fluorinating agents.
Formation of the quinoline derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling reaction: The final step involves coupling the 2-fluoro-benzoic acid with the quinoline-based hydrazide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorine atom on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Antimicrobial Activity: Investigation into its efficacy against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.
Cancer Research: Studies on its effects on cancer cell lines and mechanisms of action.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of 2-FLUORO-BENZOIC ACID N’-(4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBONYL)-HYDRAZIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The quinoline moiety might intercalate with DNA, while the hydrazide group could form covalent bonds with active site residues of enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-benzoic acid derivatives: Compounds with similar fluorinated benzoic acid structures.
Quinoline-based hydrazides: Compounds with similar quinoline and hydrazide functionalities.
Uniqueness
The combination of a fluorinated benzoic acid with a quinoline-based hydrazide is unique and may confer specific biological activities not observed in other compounds. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the quinoline moiety can provide additional interactions with biological targets.
Properties
Molecular Formula |
C17H12FN3O4 |
---|---|
Molecular Weight |
341.29 g/mol |
IUPAC Name |
N'-(2-fluorobenzoyl)-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H12FN3O4/c18-11-7-3-1-5-9(11)15(23)20-21-17(25)13-14(22)10-6-2-4-8-12(10)19-16(13)24/h1-8H,(H,20,23)(H,21,25)(H2,19,22,24) |
InChI Key |
LXTRLCMPSOSQSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNC(=O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.